L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
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Overview
Description
L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a synthetic peptide composed of several amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides.
Coupling: Activated amino acids are coupled to the growing peptide chain.
Deprotection: Protecting groups are removed to allow the next amino acid to be added.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Peptides like L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine have various applications:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling.
Medicine: Potential therapeutic agents for diseases.
Industry: Used in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-L-ornithyl-L-alanine: Lacks the diaminomethylidene group.
L-Leucyl-L-glutaminyl-L-tyrosyl-L-methionyl-L-ornithyl-L-alanine: Lacks both the nitro and diaminomethylidene groups.
Uniqueness
The presence of the 3-nitro group and the diaminomethylidene group in L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine may confer unique chemical properties and biological activities compared to similar peptides.
Properties
CAS No. |
600707-10-6 |
---|---|
Molecular Formula |
C34H55N11O11S |
Molecular Weight |
825.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H55N11O11S/c1-17(2)14-20(35)28(48)41-22(8-10-27(36)47)30(50)44-24(15-19-7-9-26(46)25(16-19)45(55)56)32(52)43-23(11-13-57-4)31(51)42-21(6-5-12-39-34(37)38)29(49)40-18(3)33(53)54/h7,9,16-18,20-24,46H,5-6,8,10-15,35H2,1-4H3,(H2,36,47)(H,40,49)(H,41,48)(H,42,51)(H,43,52)(H,44,50)(H,53,54)(H4,37,38,39)/t18-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
NJZIEHIHUTYTLD-RTHQQOCOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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